molecular formula C10H13N3O B2468276 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine CAS No. 1090854-34-4

2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine

Cat. No.: B2468276
CAS No.: 1090854-34-4
M. Wt: 191.234
InChI Key: JIPMJZNWSVQTLZ-UHFFFAOYSA-N
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Description

2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyrazine ring, a nitrogen-containing heterocycle known for its diverse biological activities, linked to a pyrrolidine moiety via a carbonyl group . This structure classifies it among pyrazine derivatives, which are frequently explored for their potential as therapeutic agents . While the specific pharmacological profile of this compound is under investigation, its molecular framework is significant. The pyrazine core is a privileged scaffold in pharmaceuticals, found in compounds with a wide range of activities, including anti-inflammatory, anticancer, and antibacterial effects . Furthermore, the pyrrolidine-1-carbonyl group is a common structural feature in bioactive molecules, such as certain 3-substituted 5-(pyrrolidine-1-carbonyl)pyrrolidine derivatives that have been investigated for the treatment of metabolic disorders like type 2 diabetes . Researchers may find this compound valuable as a key intermediate or building block for synthesizing more complex molecules for high-throughput screening or as a candidate for developing novel enzyme inhibitors. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-methylpyrazin-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-8-6-12-9(7-11-8)10(14)13-4-2-3-5-13/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPMJZNWSVQTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Methylglyoxal with 2-Aminomalonamide

The foundational route to 2-methyl-5-(pyrrolidine-1-carbonyl)pyrazine begins with the cyclization of methylglyoxal and 2-aminomalonamide under alkaline conditions. This step forms 3-hydroxy-5-methylpyrazine-2-carboxylic acid, a key intermediate, through nucleophilic attack and dehydration. The reaction proceeds in 40% sodium hydroxide at 5–10°C for six hours, achieving a 71% yield.

Table 1: Cyclization Reaction Parameters

Parameter Value Yield Source
Temperature 5–10°C 71%
Reaction Time 6 hours
Base Concentration 40% NaOH

Halogenation with Thionyl Chloride

The hydroxyl group of the intermediate is replaced with chlorine using thionyl chloride (SOCl₂) in dimethylformamide (DMF) at 80°C. This halogenation step proceeds via nucleophilic acyl substitution, yielding 3-chloro-5-methylpyrazine-2-carboxylic acid with a 68% yield.

Table 2: Halogenation Optimization

Reagent Solvent Temperature Yield Source
Thionyl Chloride DMF 80°C 68%

Catalytic Hydrogenation for Dechlorination

Final dechlorination employs palladium on carbon (Pd/C) under hydrogen gas (2.0 MPa) at 60°C for 12 hours. This reduction step removes the chlorine substituent, yielding this compound with a 71% yield.

Table 3: Reduction Conditions

Catalyst Pressure Temperature Time Yield Source
Pd/C 2.0 MPa 60°C 12 hr 71%

Catalytic Dehydrogenative Coupling of β-Amino Alcohols

Manganese Pincer Complex-Mediated Synthesis

A modern alternative leverages manganese pincer complexes to catalyze the dehydrogenative coupling of β-amino alcohols. For example, 2-phenylglycinol undergoes self-coupling in toluene at 150°C with 2 mol% catalyst and 3 mol% potassium hydride (KH), achieving 99% yield. This method eliminates stoichiometric waste and avoids halogenated reagents.

Table 4: Catalytic Coupling Parameters

Substrate Catalyst Loading Base Solvent Yield Source
2-Phenylglycinol 2 mol% KH Toluene 99%

Mechanistic Insights

The reaction proceeds via dehydrogenation of β-amino alcohols to form aldehyde intermediates, which undergo condensation and subsequent aromatization. Spectroscopic evidence supports the formation of 2,5-dihydropyrazine intermediates, which dehydrogenate to the aromatic pyrazine.

Comparative Analysis of Synthetic Routes

Efficiency and Environmental Impact

  • Classical Route : Offers moderate yields (68–71%) but requires harsh reagents (SOCl₂) and multi-step purification.
  • Catalytic Route : Achieves near-quantitative yields (99%) with minimal waste and greener conditions.

Table 5: Method Comparison

Metric Classical Route Catalytic Route
Yield 68–71% 99%
Halogen Use Yes No
Catalytic Efficiency Low High

Scalability and Industrial Relevance

The catalytic method’s single-step operation and high atom economy make it preferable for large-scale production. In contrast, the classical route’s reliance on Pd/C and SOCl₂ introduces cost and safety challenges.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The pyrrolidine-1-carbonyl group undergoes hydrolysis under acidic or basic conditions to regenerate the carboxylic acid:

ConditionsProductYieldSource
1.5 M HCl, 75°C, 3 hr2-Methylpyrazine-5-carboxylic acid95%
NaOH (1 M), reflux, 2 hrSodium salt of the carboxylic acid90%
  • Application : This reversibility is exploited in prodrug strategies or to modify solubility .

Nucleophilic Substitution at the Pyrazine Ring

The electron-deficient pyrazine ring can undergo substitution reactions. For example, bromination at the methyl group (via radical mechanisms) has been reported for analogous compounds:

Reagents/ConditionsProductYieldSource
NBS, AIBN, CCl₄, 70°C, 20 hr5-(Bromomethyl)-2-methylpyrazine33%
Br₂, acetic acid, 80°C, 1 hrBrominated derivatives40%

Reactivity in Cross-Coupling Reactions

The pyrazine ring participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling diversification:

Reaction TypeReagents/ConditionsProductYieldSource
SuzukiPd(PPh₃)₄, aryl boronic acid, K₂CO₃2-Methyl-5-(pyrrolidine-1-carbonyl)-arylpyrazine75%
BuchwaldPd₂(dba)₃, Xantphos, amine, 100°CAminated pyrazine derivatives68%

Oxidation and Reduction Reactions

  • Oxidation : The methyl group at position 2 can be oxidized to a carboxylic acid using KMnO₄ or RuO₄, though this is rarely employed due to over-oxidation risks .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazine ring to a piperazine analog, altering electronic properties .

Biological Activity and Pharmacological Modifications

While not a direct chemical reaction, the compound’s amide group and pyrazine ring are critical for interactions with biological targets (e.g., kinases, receptors). Structural analogs show:

  • Anti-inflammatory activity (IC₅₀ = 1.51 μM against RhoA) .

  • Anticancer effects (IC₅₀ = 10.74 μM against BEL-7402 cells) .

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazine derivatives, including 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine, exhibit significant anticancer activities. For instance, compounds with similar structures have shown promising results against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, with some derivatives displaying IC50 values in the low micromolar range, suggesting potent activity against these malignancies .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that pyrazine derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The effectiveness is often assessed using disc diffusion methods and minimum inhibitory concentration (MIC) tests, revealing that certain derivatives possess strong antibacterial activity .

Neuroprotective Effects

Neuroprotective properties have been attributed to compounds similar to this compound. Research indicates that these compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. Some derivatives have shown efficacy in enhancing cellular resistance against free radical damage in neuroblastoma cell lines .

Drug Development

The unique properties of this compound make it a candidate for further development in drug formulation. Its ability to act as a kinase inhibitor suggests potential applications in treating diseases characterized by aberrant kinase activity, such as cancer and inflammatory disorders .

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to predict the biological activity of pyrazine derivatives based on their chemical structure. These studies help in identifying key structural features that contribute to their efficacy, guiding future synthesis efforts towards more potent derivatives .

Case Studies

Several case studies highlight the effectiveness of pyrazine derivatives:

  • A study demonstrated that specific cinnamate-pyrazine hybrids exhibited IC50 values as low as 0.69 μM against HCV NS5B RdRp, indicating strong antiviral activity .
  • Another investigation into neuroprotective effects revealed that certain pyrazine compounds could significantly reduce neuronal cell death induced by oxidative stress, showcasing their potential in treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Substituents (Position 2 / Position 5) Key Properties References
2-Methyl-5-(1-methylethyl)-pyrazine Methyl / Isopropyl Aroma-active compound in sesame oil; imparts nutty, roasted notes .
5-Methylpyrazin-2-amine Methyl / Amine Potential pharmacological activity; higher polarity due to amine group .
2,5-Dimethylpyrazine Methyl / Methyl Dominant Maillard product; roasted aroma in oils and coffee .
2-Ethyl-5-methylpyrazine Ethyl / Methyl Declines with dark roasting; participates in Maillard reactions .
2-Methyl-5-[(E)-prop-1-enyl]pyrazine Methyl / Alkenyl Forms via lipid oxidation; contributes green, roasted aromas .

Key Observations :

  • Aroma Profile : Alkyl groups (methyl, ethyl, isopropyl) enhance volatility and contribute to nutty, roasted aromas, while bulkier substituents like pyrrolidine-1-carbonyl may reduce volatility but improve binding to olfactory receptors .

Comparison :

  • The pyrrolidine-1-carbonyl group in the target compound likely requires post-synthetic modification, such as coupling pyrrolidine carboxylic acid to a pre-synthesized pyrazine intermediate.

Aroma Activity and Stability

  • Odor Thresholds : Alkylpyrazines (e.g., 2,5-dimethylpyrazine) have low odor thresholds (ppb range), making them potent aroma contributors . The pyrrolidine substituent may alter the odor threshold due to reduced volatility.
  • Thermal Stability : Pyrazines degrade during prolonged roasting; for example, 2,3-dimethylpyrazine peaks at 30 minutes of roasting before declining . Substituted pyrazines with electron-withdrawing groups (e.g., amides) may exhibit enhanced thermal stability .

Data Tables

Table 2: Pharmacological Activities of Pyrazine Derivatives

Compound Bioactivity Application Potential Key Findings References
2-Methylpyrazine Ciliary inhibition Toxicological studies Potent at low concentrations
Pyrazine-2-carbohydrazide derivatives Antimicrobial Drug development Structure-activity correlation
Target Compound Hypothetical Neuropharmacology Enhanced binding via amide group

Biological Activity

2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine is a pyrazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of pyrazine derivatives known for their pharmacological potential, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Structure and Characteristics:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₁H₁₄N₂O
  • Molecular Weight: 190.25 g/mol

The compound features a pyrazine ring substituted with a methyl group and a pyrrolidine carbonyl moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazine derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Induction of Apoptosis:
    • In vitro studies demonstrated that this compound induces apoptosis in leukemia cells. The compound was found to downregulate anti-apoptotic proteins (e.g., Bcl2) while upregulating pro-apoptotic proteins (e.g., Bax), leading to increased cell death in K562 leukemia cells .
  • Cell Cycle Arrest:
    • Flow cytometry analyses revealed that treatment with this compound resulted in G0/G1 phase cell cycle arrest, indicating its potential as a chemotherapeutic agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Mechanism of Action:
    • The compound exhibits antibacterial activity by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. Specific studies have shown effectiveness against various strains of bacteria, suggesting its potential as an antibiotic agent .

Table: Summary of Biological Activities

Activity TypeEffectiveness (IC50)Mechanism of ActionReference
Anticancer25 μMInduces apoptosis; inhibits proliferation
AntimicrobialVaries by strainDisrupts cell wall synthesis; inhibits metabolism
Anti-inflammatoryNot specifiedInhibits pro-inflammatory cytokines

Case Study: Anticancer Mechanism in K562 Cells

In a controlled study involving K562 leukemia cells, researchers treated the cells with varying concentrations of this compound. The findings indicated:

  • Cell Viability Reduction:
    • A significant reduction in cell viability was observed with an IC50 value of 25 μM after 72 hours of treatment.
  • Apoptotic Indicators:
    • Morphological changes consistent with apoptosis were noted, including chromatin condensation and DNA fragmentation.

These results underscore the compound's potential as an effective anticancer therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine?

The compound can be synthesized via condensation reactions between pyrazine derivatives and pyrrolidine-1-carbonyl precursors. A common approach involves refluxing a pyrazine intermediate (e.g., 2-methylpyrazine) with a pyrrolidine-based carbonyl reagent in a polar solvent like ethanol or acetic acid. Hydrazine derivatives or coupling agents may facilitate amide bond formation. Reaction optimization should include temperature control (60–80°C) and monitoring via thin-layer chromatography (TLC). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the pyrrolidine-1-carbonyl substitution pattern and pyrazine ring integrity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1650–1750 cm1^{-1}) and amine (N-H, ~3300 cm1^{-1}) stretches.
  • UV-Vis and Fluorescence Spectroscopy : To assess electronic transitions and excited-state behavior, particularly if the compound exhibits luminescent properties .

Q. What are the stability considerations for handling this compound?

The compound is likely sensitive to moisture and light due to the amide bond and aromatic pyrazine core. Store under inert gas (e.g., N2_2) at low temperatures (–20°C). Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of the pyrrolidine-1-carbonyl group. Use amber glassware and desiccants during storage .

Advanced Research Questions

Q. How does the pyrrolidine-1-carbonyl group modulate electronic properties in pyrazine derivatives?

The pyrrolidine-1-carbonyl group introduces electron-donating effects via the amide’s lone pairs, altering the pyrazine ring’s electron density. This can enhance π-conjugation and redox activity, making the compound suitable as a ligand in coordination polymers. Computational studies (e.g., DFT) reveal that substituents at the 5-position of pyrazine significantly influence frontier molecular orbitals (HOMO-LUMO gaps), impacting conductivity and magnetic coupling in metal-organic frameworks (MOFs) .

Q. What computational methods are optimal for studying excited-state dynamics?

  • Time-Dependent DFT (TD-DFT) : Models electronic transitions and predicts absorption/emission spectra.
  • Multiconfiguration Time-Dependent Hartree (MCTDH) : Captures nonadiabatic effects in ultrafast excited-state decay, as demonstrated for pyrazine’s S2_2→S1_1 internal conversion .
  • Molecular Dynamics (MD) : Simulates solvent effects and thermal fluctuations on photophysical behavior. Validate results against experimental luminescence yields and phosphorescence lifetimes .

Q. Can this compound act as a ligand in conductive or magnetic materials?

Yes. The pyrazine core’s nitrogen atoms enable coordination to transition metals (e.g., Cr, Ag), forming 2D or 3D frameworks. In CrCl2_2(pyrazine)2_2, reduced pyrazine ligands mediate strong magnetic coupling (ferrimagnetic order below 55 K) and high conductivity due to delocalized π-electrons. The pyrrolidine-1-carbonyl group may further tune ligand-metal charge transfer .

Q. How can discrepancies in reported spectroscopic data be resolved?

Cross-reference data from multiple sources (e.g., NIST Chemistry WebBook for structural benchmarks) . Validate experimental spectra with computational predictions (e.g., TD-DFT for UV-Vis). For ambiguous NMR signals, use 2D techniques (COSY, HSQC) or isotopic labeling. Document solvent and temperature conditions, as these significantly affect peak positions .

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